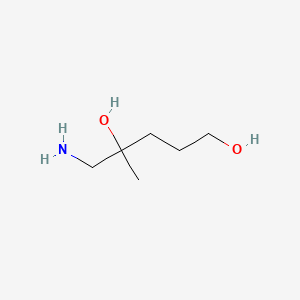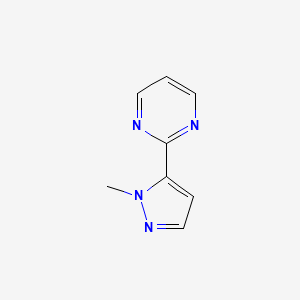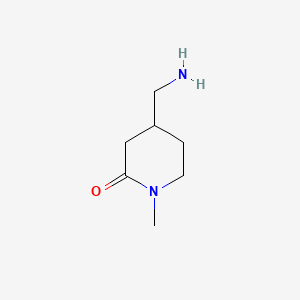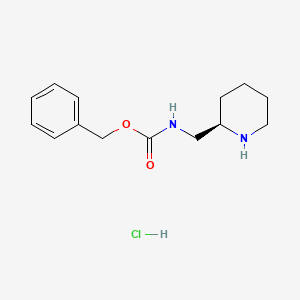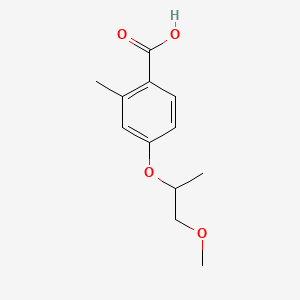
4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound is structurally similar to other synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the brain. The purpose of
科学的研究の応用
4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and behavior. Studies have shown that this compound has a high affinity for the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. This compound has been used to investigate the role of these receptors in the regulation of appetite, pain, and mood.
作用機序
The mechanism of action of 4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid is similar to other synthetic cannabinoids, which act as agonists at the CB1 and CB2 receptors in the brain. These receptors are located in various areas of the brain, including the basal ganglia, cerebellum, and hippocampus. Activation of these receptors leads to the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other synthetic cannabinoids, which include euphoria, relaxation, and altered perception of time and space. However, the potency of this compound is much higher than other synthetic cannabinoids, which can lead to more severe side effects, such as anxiety, paranoia, and hallucinations. Long-term use of synthetic cannabinoids has also been linked to an increased risk of addiction, cognitive impairment, and psychosis.
実験室実験の利点と制限
One advantage of using 4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid in lab experiments is its high potency, which allows researchers to study the effects of synthetic cannabinoids at lower doses. However, the high potency of this compound also poses a risk to researchers, as accidental exposure can lead to severe side effects. Another limitation of using this compound in lab experiments is its lack of specificity for the CB1 and CB2 receptors, which can lead to off-target effects and difficulty in interpreting results.
将来の方向性
Future research on 4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid should focus on the development of more specific CB1 and CB2 receptor agonists, which can reduce the risk of off-target effects and improve the interpretation of results. Additionally, studies should investigate the long-term effects of synthetic cannabinoids on brain function and behavior, as well as their potential therapeutic applications for conditions such as pain, anxiety, and depression. Finally, efforts should be made to raise awareness of the risks associated with synthetic cannabinoids and to develop effective prevention and treatment strategies for individuals who use these substances.
合成法
The synthesis of 4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid involves the reaction of 4-fluoro-3-methylbenzoic acid with 2-methoxy-N-methyl-1-(4-fluorobenzyl)-1H-indole-3-carboxamide. The reaction is carried out in a solvent, such as acetonitrile, with the use of a base, such as potassium carbonate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
特性
IUPAC Name |
4-(1-methoxypropan-2-yloxy)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8-6-10(16-9(2)7-15-3)4-5-11(8)12(13)14/h4-6,9H,7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPRYJAQHWGSBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)COC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



